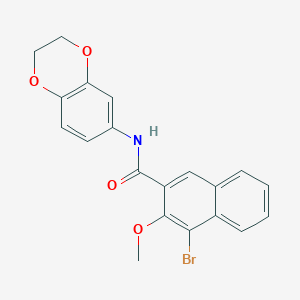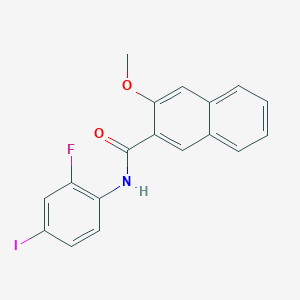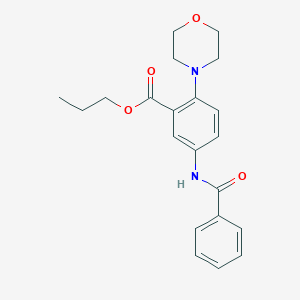
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of organic compounds known as naphthalenes, which are widely used in the synthesis of drugs and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of certain signaling pathways involved in inflammation and cancer. Additionally, it has been shown to induce apoptosis (cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases, such as autoimmune disorders and infectious diseases. Additionally, it may be useful to investigate the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-naphthoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine to form an amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the desired product.
Aplicaciones Científicas De Investigación
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been investigated for its potential as an analgesic and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C20H16BrNO4 |
|---|---|
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H16BrNO4/c1-24-19-15(10-12-4-2-3-5-14(12)18(19)21)20(23)22-13-6-7-16-17(11-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,22,23) |
Clave InChI |
GGQYPIKLQIKBML-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)OCCO4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethoxybenzoyl)-N'-[4-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B250910.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B250911.png)

![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B250923.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B250924.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
